Deuterioformamide

Vue d'ensemble

Description

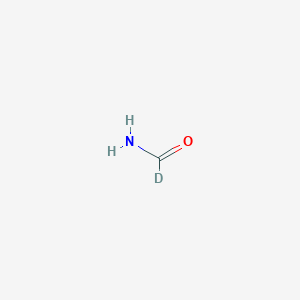

This compound is represented by the chemical formula DCONH2 and has a molecular weight of 46.05 g/mol . Deuterioformamide is a colorless liquid that is miscible with water and has an ammonia-like odor . It is widely used in various scientific research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deuterioformamide can be synthesized through the deuteration of formamide. One common method involves the exchange of hydrogen atoms in formamide with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under mild conditions to ensure complete deuteration .

Industrial Production Methods

In industrial settings, formamide-1-d is produced by the carbonylation of ammonia with deuterium-labeled carbon monoxide. This process involves the reaction of deuterium-labeled carbon monoxide with ammonia to form formamide-1-d. The reaction is carried out under controlled temperature and pressure conditions to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions

Deuterioformamide undergoes various chemical reactions, including:

Decomposition: When heated above 100°C, formamide-1-d decomposes into carbon monoxide and ammonia.

Hydrolysis: this compound can be hydrolyzed to formic acid and ammonia in the presence of water.

Reduction: It can be reduced to methylamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Decomposition: Heating formamide-1-d above 100°C.

Hydrolysis: Water and acidic or basic conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Decomposition: Carbon monoxide and ammonia.

Hydrolysis: Formic acid and ammonia.

Reduction: Methylamine.

Applications De Recherche Scientifique

Deuterioformamide is utilized in various scientific research fields due to its unique properties:

Mécanisme D'action

Deuterioformamide exerts its effects primarily through its ability to act as a solvent and reagent in chemical reactions. It can destabilize non-covalent bonds and relax RNA secondary structures, making it useful in nucleic acid research . The molecular targets and pathways involved include RNA metabolism and protein-RNA interactions .

Comparaison Avec Des Composés Similaires

Deuterioformamide is compared with other similar compounds such as:

Formamide: The non-deuterated form of formamide, which has similar chemical properties but lacks the isotopic labeling.

Dimethylformamide: A derivative of formamide with two methyl groups, used as a solvent in organic synthesis.

Acetamide: Another simple amide with similar properties but different applications.

This compound is unique due to its deuterium labeling, which makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .

Activité Biologique

Deuterioformamide, also known as N-deuterioformamide or (2H)formamide, is a deuterated form of formamide that has garnered attention in various fields of research, including medicinal chemistry, pharmacology, and toxicology. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance.

This compound has the molecular formula and a molecular weight of approximately 45.06 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 210.5 ± 9.0 °C |

| Melting Point | 2-3 °C |

| Density | 1.0 ± 0.1 g/cm³ |

| Solubility | Soluble in water and organic solvents |

Deuteration alters the compound's physicochemical properties compared to its non-deuterated counterpart, which can affect its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its role as a solvent and a reagent in organic synthesis. Its mechanism of action involves:

- Enzyme Interactions : this compound can influence enzyme-substrate interactions due to the presence of deuterium, which may alter reaction kinetics and pathways.

- Stabilization of Reactive Intermediates : The deuterium atom can stabilize certain reactive intermediates during chemical reactions, potentially leading to different metabolic pathways compared to non-deuterated compounds.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound derivatives. For instance, research indicates that deuterated compounds can enhance the efficacy of traditional chemotherapeutics by modulating their pharmacokinetic profiles. Specifically:

- Enhanced Stability : Deuteration can improve the stability of compounds in biological systems, allowing for prolonged therapeutic action.

- Reduced Toxicity : Some studies suggest that deuterated analogs exhibit reduced toxicity while maintaining or enhancing biological activity.

Neurotoxicity Studies

This compound has been investigated for its neurotoxicological effects. A case study highlighted its application in assessing developmental neurotoxicity (DNT) using in vitro models. Key findings include:

- Inhibition of Neurotransmitter Release : Experimental results indicated that this compound could inhibit the release of neurotransmitters in neuronal cultures, suggesting potential neuroprotective effects or toxicity depending on concentration.

- Mechanistic Insights : The compound's interaction with ion channels and receptors was analyzed to understand its impact on neuronal function.

Case Studies

- Developmental Neurotoxicity Assessment :

- Pharmacokinetic Studies :

Propriétés

IUPAC Name |

deuterioformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514751 | |

| Record name | (~2~H)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.047 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35692-88-7 | |

| Record name | (~2~H)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35692-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Formamide-1-d used as a model for studying peptide backbone damage?

A1: Formamide-1-d (DCONH2) serves as a simplified model for the peptide backbone due to the presence of the amide bond (CONH). This bond is a fundamental structural unit within peptides and proteins. By studying the effects of low-energy electrons on Formamide-1-d, researchers can gain insights into the potential damage mechanisms that ionizing radiation, which generates secondary electrons, may inflict on the peptide backbone of larger biomolecules. []

Q2: How does the chemical environment of the amide bond influence its susceptibility to electron-induced damage?

A2: Research suggests that the sensitivity of the peptide backbone to secondary electrons can vary depending on the surrounding chemical environment. [] In the study using self-assembled monolayers (SAMs) of Lys amides, the amide groups were spatially separated from the gold substrate by hydrocarbon chains. This configuration aimed to isolate the effects of electron irradiation on the amide bond without direct influence from the metal substrate. Comparing the anion desorption patterns from Formamide-1-d and the Lys amide SAMs provides insights into how the presence of different chemical groups and their spatial arrangement might influence the vulnerability of the peptide backbone to electron-induced damage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.